molecular formula C24H18ClN3O5S B250583 (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No. B250583
M. Wt: 495.9 g/mol
InChI Key: PEFLACRRHIHKOW-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one, also known as CMT-3, is a thiazole compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic of discussion in the scientific community.

Mechanism of Action

The mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that it may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer progression and inflammation.
Biochemical and Physiological Effects:
(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. Studies have indicated that it can induce apoptosis in cancer cells, inhibit MMP activity, and reduce inflammation. In addition, (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been shown to have a low toxicity profile, making it a potentially safe treatment option.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one in lab experiments is its low toxicity profile, which makes it a safe option for researchers to use. However, one limitation is that the mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is not fully understood, which can make it difficult to interpret study results.

Future Directions

There are several potential future directions for research involving (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one. One area of interest is its potential use as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one and its potential as a cancer treatment. Additionally, research into the anti-inflammatory properties of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one could lead to its use as a treatment for inflammatory diseases such as arthritis. Finally, studies could be conducted to investigate the potential of (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one as a treatment for other diseases, such as Alzheimer's disease.

Synthesis Methods

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can be synthesized through a multistep process involving the reaction of 2-chloroaniline with 3-methoxy-4-(2-nitrophenyl)methoxybenzaldehyde followed by the reaction of the resulting compound with thiourea. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.

Scientific Research Applications

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies indicating that it can induce apoptosis in cancer cells. In addition, (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+

InChI Key

PEFLACRRHIHKOW-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-]

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC3=CC=CC=C3Cl)OCC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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